5-Tert-butyl-4-methyldithiole-3-thione
Description
Properties
CAS No. |
13120-76-8 |
|---|---|
Molecular Formula |
C8H12S3 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
5-tert-butyl-4-methyldithiole-3-thione |
InChI |
InChI=1S/C8H12S3/c1-5-6(8(2,3)4)10-11-7(5)9/h1-4H3 |
InChI Key |
LHPLBUMEHBVPAN-UHFFFAOYSA-N |
SMILES |
CC1=C(SSC1=S)C(C)(C)C |
Canonical SMILES |
CC1=C(SSC1=S)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues within the 1,2-Dithiol-3-thione Class
The biological activity of dithiolethiones is highly dependent on substituent groups. Key comparisons include:
Oltipraz (5-(2-Pyrazinyl)-4-methyl-1,2-dithiol-3-thione)
- Substituents : 4-methyl, 5-pyrazinyl.
- Key Activities :
- Induces GSTs and inhibits aflatoxin B1 (AFB1)-DNA adduct formation by >90% in rodent models.
- Enhances detoxification of AFB1-8,9-oxide via GST-mediated conjugation.
- Modulates cytochrome P-450 metabolism at low doses (0.01%), shifting AFB1 oxidation toward less toxic metabolites (e.g., aflatoxins P1/Q1).
- Applications: Antischistosomal agent and chemoprotective candidate against hepatic carcinogenesis .
Unsubstituted 1,2-Dithiol-3-thione
- Substituents: None.
- Key Activities: Strong inducer of GSTs and other detox enzymes. Most effective inhibitor of AFB1-DNA binding (up to 80% reduction). Lacks cytochrome P-450 induction, highlighting the role of substituents in separating monooxygenase vs. detox enzyme activation .
5-Tert-butyl-4-methyldithiole-3-thione
- Substituents : 4-methyl, 5-tert-butyl.
- Likely induces GSTs but may exhibit reduced cytochrome P-450 modulation compared to oltipraz due to steric hindrance from the bulky tert-butyl group.
Comparative Data Table
Mechanistic Insights from Substituent Effects
- Electron-Donating Groups (e.g., pyrazinyl in oltipraz): Enhance cytochrome P-450 interactions, enabling metabolic shifts in AFB1 oxidation.
- Bulky Hydrophobic Groups (e.g., tert-butyl): May prioritize membrane permeability and GST induction over P-450 interactions, aligning with the unsubstituted dithiolethione’s profile.
- Structure-Activity Separation: Minor modifications (e.g., replacing pyrazinyl with tert-butyl) can decouple GST induction from P-450 activation, enabling targeted chemoprotective agent design .
Broader Context: Other Sulfur-Containing Heterocycles
While structurally distinct, triazole- and thiadiazole-thiones (e.g., compounds in –5) share sulfur-rich pharmacophores but diverge in applications:
- Triazole-3-thiones (e.g., 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl derivatives): Optimized for antimicrobial or agrochemical uses due to stability and synthetic versatility .
- Thiadiazole-thiols (e.g., 5-(3-methyl-butylthio)-1,3,4-thiadiazole-2-thiol): Explored for industrial or material science applications, lacking documented chemoprotective roles .
Preparation Methods
Thiosemicarbazide Cyclization
The core synthetic strategy involves cyclization reactions starting from thiosemicarbazide derivatives. A patent by CN103288777A outlines the synthesis of structurally analogous 2-methylamino-5-tert-butyl-1,3,4-thiadiazole, providing a template for adapting similar methodologies. Key steps include:
-
Reactant Preparation :
-
Cyclization Mechanism :
Under acidic conditions with dehydrating agents (e.g., acetic anhydride, sulfuryl chloride), the thiosemicarbazide undergoes condensation with trimethylacetic acid derivatives. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur on the acyl carbon, followed by intramolecular cyclization and dehydration.
Example Protocol :
Acylation and Dehydration
Post-cyclization modifications ensure functionalization and purity. A study on triazole-thione synthesis demonstrates the utility of phenacyl bromide and alkyl iodides for introducing methyl and tert-butyl groups. For 5-tert-butyl-4-methyldithiole-3-thione , alkylation with tert-butyl iodide in acetone (reflux, 3 hours) achieves substitution at the 5-position.
Critical Parameters :
Reaction Optimization
Solvent and Catalyst Selection
Optimal solvents include 1,2-dichloroethane and acetone , which stabilize intermediates without side reactions. Catalytic amounts of potassium carbonate or sodium hydroxide facilitate deprotonation and accelerate cyclization.
Temperature and Time Dependence
Yields correlate strongly with reaction temperature:
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds confirms planar dithiole rings with intramolecular hydrogen bonding (N–H···S), stabilizing the thione tautomer. Key bond lengths include:
| Bond Type | Length (Å) |
|---|---|
| C=S | 1.65–1.68 |
| C–N | 1.32–1.35 |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Method A (Patent CN103288777A):
-
Advantages : High yields (95%), scalable to industrial production.
-
Limitations : Requires strict pH control during workup.
-
-
Method B (Adapted from PMC11274511):
-
Advantages : Mild conditions (room temperature alkylation).
-
Limitations : Lower yields (85–90%) due to competing side reactions.
-
Q & A
Q. What are the established synthetic routes for 5-tert-butyl-4-methyldithiole-3-thione, and what key parameters influence yield?
The synthesis typically involves cyclization of enamine precursors with carbon disulfide and sulfur in tetrahydrofuran (THF). Key parameters include:
- Reaction temperature : Optimal yields are achieved under reflux conditions (60–80°C).
- Molar ratios : A 3:1 molar ratio of enamine to sulfur is critical to avoid side products.
- Purification : Column chromatography with benzene or preparative TLC (e.g., benzene-dichloromethane 9:1) is used to isolate the compound . Example
| Precursor | Solvent | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| Enamine A | THF | 3 | 34 |
| Enamine B | THF | 5 | 28 |
Q. How can NMR and mass spectrometry (MS) be employed to confirm the structure of this compound?
- 1H NMR : Look for characteristic signals:
- δ 1.35 ppm (s, 9H, tert-butyl group).
- δ 2.50 ppm (s, 3H, methyl group).
- δ 6.80–7.20 ppm (aromatic protons, if applicable).
- MS : The molecular ion peak should match the molecular weight (e.g., m/z 230 for C₈H₁₂S₃). Fragmentation patterns should align with sulfur loss (e.g., m/z 198 for [M−S]⁺) .
Q. What are the primary research applications of this compound in current studies?
The compound is studied for:
- Antioxidant activity : Dithiolethiones induce phase II detoxification enzymes (e.g., glutathione S-transferase).
- Chemopreventive potential : Demonstrated in vitro models by reducing oxidative stress markers .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
A 2³ factorial design can evaluate three factors:
Q. What contradictions exist in reported bioactivity data, and how can they be resolved methodologically?
Discrepancies in IC₅₀ values for antioxidant activity may arise from:
- Assay variability : Standardize protocols (e.g., DPPH vs. ABTS assays).
- Cellular models : Use isogenic cell lines to control genetic variability.
- Dosage normalization : Express concentrations relative to cellular glutathione levels .
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
Density Functional Theory (DFT) calculations can:
- Map electron density on sulfur atoms to predict nucleophilic sites.
- Simulate interaction energies with metal catalysts (e.g., Pd or Cu). Example output:
| Parameter | Value (eV) |
|---|---|
| HOMO-LUMO gap | 3.2 |
| Sulfur charge density | −0.45 |
Methodological Guidance for Data Interpretation
Q. What analytical strategies distinguish degradation products of this compound under oxidative conditions?
- HPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor m/z 230 → 198 (parent ion) and m/z 214 → 182 (demethylated product).
- Kinetic studies : Plot degradation half-life (t₁/₂) under varying pH and temperature .
Q. How do steric effects from the tert-butyl group influence regioselectivity in derivatization reactions?
The bulky tert-butyl group:
- Shields the 4-position, directing electrophiles to the 5-position.
- Reduces reaction rates by 20–40% compared to non-substituted analogs (kinetic studies using stopped-flow spectrometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
